N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14766537
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O4S |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)12-4-5-13-14(9-12)27-7-6-26-13/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,22,25) |
| Standard InChI Key | LDZINPWDTLCBDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₉H₂₂N₄O₄S, with a molecular weight of 402.5 g/mol . Its IUPAC name, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide, reflects its three core components:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted with a tert-butyl group at the 5-position.
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Benzodioxin moiety: A bicyclic ether system providing aromatic stability and electron-donating properties.
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Pyrrolidine carboxamide: A five-membered lactam ring with a carboxamide functional group, critical for molecular interactions .
The stereoelectronic effects of the thiadiazole and benzodioxin groups enhance its binding affinity to biological targets, while the pyrrolidine scaffold offers conformational flexibility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₄S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
| Canonical SMILES | CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(N(C3=CC4=C(C=C3)OCCO4)C2)=O |
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity. A representative route includes:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with tert-butyl acetoacetate under acidic conditions to generate the 5-tert-butyl-1,3,4-thiadiazole intermediate.
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Pyrrolidine Carboxamide Assembly: Coupling of 5-oxopyrrolidine-3-carboxylic acid with the benzodioxin-substituted amine via peptide bond formation using carbodiimide crosslinkers .
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Final Conjugation: Schiff base formation between the thiadiazole amine and pyrrolidine carboxamide carbonyl group, stabilized by the electron-withdrawing thiadiazole ring.
Analytical Validation
High-Performance Liquid Chromatography (HPLC) confirms purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy verifies structural integrity. The tert-butyl group’s singlet at δ 1.45 ppm in ¹H NMR and the carbonyl resonance at δ 170–175 ppm in ¹³C NMR are diagnostic .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase. The tert-butyl group enhances lipophilicity, improving membrane permeability. Preliminary assays show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
The benzodioxin moiety suppresses cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6). In murine models, the compound decreased edema by 40–60% at 10 mg/kg doses.
Structure-Activity Relationships (SAR)
Thiadiazole Modifications
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Electron-Donating Groups: The tert-butyl substituent at C5 enhances metabolic stability and bioavailability by shielding the thiadiazole ring from oxidative degradation.
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Ring Expansion: Replacing thiadiazole with triazole diminishes antimicrobial efficacy, underscoring the importance of sulfur in target engagement.
Benzodioxin Substitutions
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Electron-Rich Aromatics: Methoxy or methyl groups at the benzodioxin’s 6-position improve COX-2 selectivity, reducing gastrointestinal toxicity risks.
Pyrrolidine Optimization
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Lactam vs. Lactone: The 5-oxopyrrolidine lactam is critical for sodium channel interaction, as lactone analogs show reduced binding affinity .
| Modification | Impact on Activity |
|---|---|
| tert-Butyl at C5 (Thiadiazole) | ↑ Metabolic stability, ↑ antimicrobial activity |
| Methoxy at C6 (Benzodioxin) | ↑ COX-2 selectivity, ↓ toxicity |
| Lactam (Pyrrolidine) | Essential for neuroprotection |
Pharmacological Applications and Future Directions
Therapeutic Prospects
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Infectious Diseases: Potential as a dual-action antibacterial/antifungal agent, particularly for drug-resistant strains.
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Neurological Disorders: Neuroprotective effects warrant exploration in Alzheimer’s disease and epilepsy models .
Challenges and Innovations
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Solubility Limitations: The logP value of 3.2 suggests poor aqueous solubility. Prodrug strategies (e.g., phosphate esters) are under investigation.
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Toxicity Profiling: Acute toxicity studies in rodents are needed to establish safety margins.
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